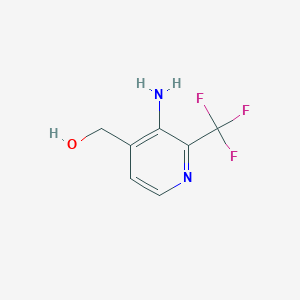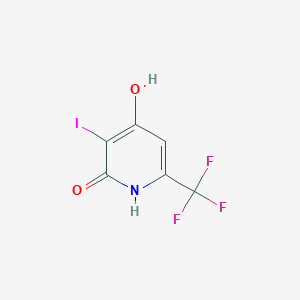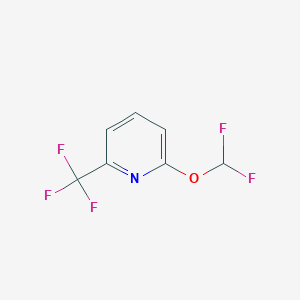
叔丁基2-(三氟甲基)吡啶-3-基氨基甲酸酯
描述
Molecular Structure Analysis
The molecular formula of Tert-butyl 2-(trifluoromethyl)pyridin-3-ylcarbamate is C11H13F3N2O2 . The InChI code is 1S/C11H13F3N2O2/c1-10(2,3)19-9(18)17-7-4-6(11(13,14)15)5-16-8(7)12/h4-5H,1-3H3,(H,17,18) .Physical And Chemical Properties Analysis
Tert-butyl 2-(trifluoromethyl)pyridin-3-ylcarbamate is a solid at room temperature . It has a molecular weight of 262.23 . The compound should be stored in an inert atmosphere at 2-8°C .科学研究应用
药物化学应用
“叔丁基2-(三氟甲基)吡啶-3-基氨基甲酸酯”由于其结构与其他含吡啶的氨基甲酸酯相似,可能在药物化学领域具有潜在的应用价值。这些化合物因其对各种病原体和疾病的生物活性而受到研究。 例如,一些含吡啶的氨基甲酸酯对灰葡萄孢霉(Botrytis cinerea)表现出显著的活性,灰葡萄孢霉是一种植物病原菌 .
材料科学应用
在材料科学领域,含吡啶的脲和氨基甲酸酯可用于合成具有特定性质的新材料。 “叔丁基2-(三氟甲基)吡啶-3-基氨基甲酸酯”中的三氟甲基可以赋予独特的特性,例如提高稳定性或反应活性,使其适用于开发先进材料 .
化学合成
像“叔丁基2-(三氟甲基)吡啶-3-基氨基甲酸酯”这样的化合物可以在化学合成中用作中间体或试剂。 例如,三氟甲基硫醇化是一种将三氟甲基硫醇基团引入其他分子的过程,这些化合物可以用于此过程,对于创建药物或农药至关重要 .
神经科学研究
已知氨基甲酸酯可作为乙酰胆碱酯酶(AChE)抑制剂,这在神经科学研究中很重要。 它们用于研究神经退行性疾病的机制,并可能成为潜在的治疗剂 .
安全和危害
属性
IUPAC Name |
tert-butyl N-[2-(trifluoromethyl)pyridin-3-yl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13F3N2O2/c1-10(2,3)18-9(17)16-7-5-4-6-15-8(7)11(12,13)14/h4-6H,1-3H3,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZOKDVJEDILFKX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=C(N=CC=C1)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13F3N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![6-Iodoimidazo[1,2-a]pyridine-8-carboxylic acid](/img/structure/B1409234.png)
![(R)-methyl 4-(5-methyl-7-oxo-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)piperazine-1-carboxylate](/img/structure/B1409235.png)

![Methyl 3-(2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-7-yl)benzoate](/img/structure/B1409237.png)



![8-(Cyanomethoxy)imidazo[1,2-a]pyridine-3-carbonitrile](/img/structure/B1409245.png)



